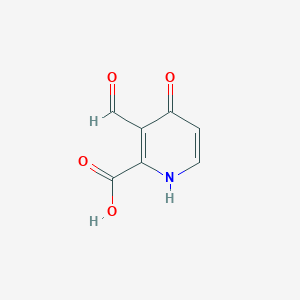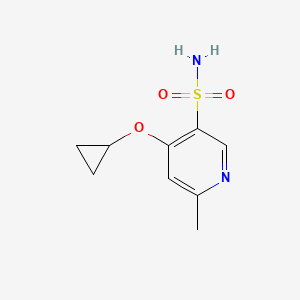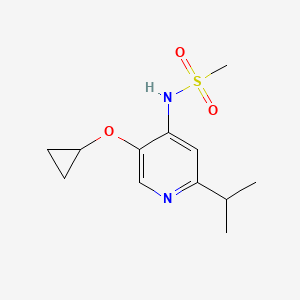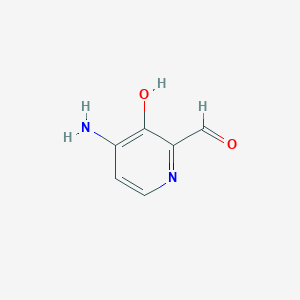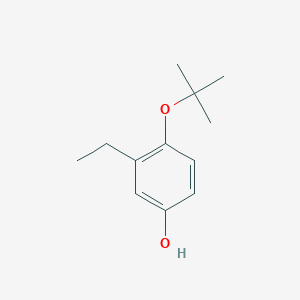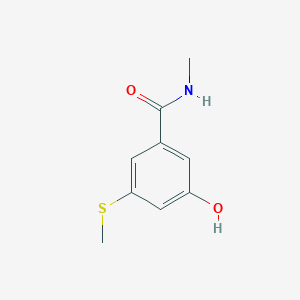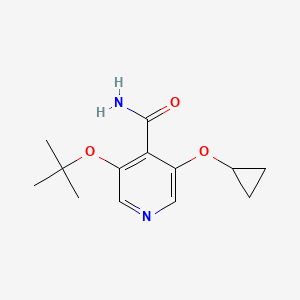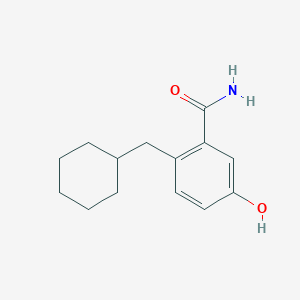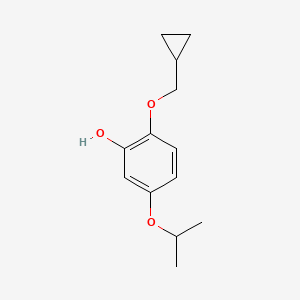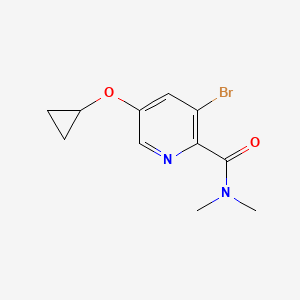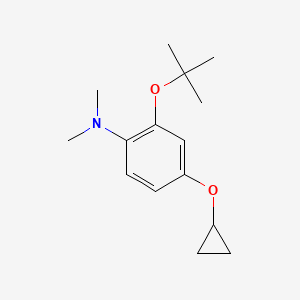
2-Tert-butoxy-4-cyclopropoxy-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butoxy-4-cyclopropoxy-N,N-dimethylaniline is an organic compound with the molecular formula C15H23NO2 and a molecular weight of 249.352 g/mol . This compound is characterized by its unique structure, which includes a tert-butoxy group, a cyclopropoxy group, and a dimethylaniline moiety. It is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butoxy-4-cyclopropoxy-N,N-dimethylaniline typically involves the reaction of 2-tert-butoxy-4-cyclopropoxy aniline with dimethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Tert-butoxy-4-cyclopropoxy-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxy or cyclopropoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Applications De Recherche Scientifique
2-Tert-butoxy-4-cyclopropoxy-N,N-dimethylaniline is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-Tert-butoxy-4-cyclopropoxy-N,N-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Tert-butoxy-4-methoxy-N,N-dimethylaniline
- 2-Tert-butoxy-4-ethoxy-N,N-dimethylaniline
- 2-Tert-butoxy-4-propoxy-N,N-dimethylaniline
Uniqueness
2-Tert-butoxy-4-cyclopropoxy-N,N-dimethylaniline is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds that have different alkoxy groups. The cyclopropoxy group can influence the compound’s reactivity and interaction with molecular targets, making it valuable in specific research and industrial applications .
Propriétés
Formule moléculaire |
C15H23NO2 |
|---|---|
Poids moléculaire |
249.35 g/mol |
Nom IUPAC |
4-cyclopropyloxy-N,N-dimethyl-2-[(2-methylpropan-2-yl)oxy]aniline |
InChI |
InChI=1S/C15H23NO2/c1-15(2,3)18-14-10-12(17-11-6-7-11)8-9-13(14)16(4)5/h8-11H,6-7H2,1-5H3 |
Clé InChI |
CRYSKKZQWTYOEK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=C(C=CC(=C1)OC2CC2)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


